{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol
Description
{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a methyl group at the 2-position and a hydroxymethyl group at the 6-position. Its molecular formula is C₉H₁₀N₂O, with a molecular weight of 162.19 g/mol.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol |
InChI |
InChI=1S/C9H10N2O/c1-6-4-7-2-3-8(5-12)11-9(7)10-6/h2-4,12H,5H2,1H3,(H,10,11) |
InChI Key |
IQBUMQZPYUJFIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)N=C(C=C2)CO |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling and Functionalization
A common approach to synthesize substituted pyrrolo[2,3-b]pyridines involves Suzuki-Miyaura cross-coupling reactions on halogenated pyrrolo[2,3-b]pyridine intermediates. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives undergo coupling with arylboronic acids under palladium catalysis to introduce aryl groups at specific positions, followed by further functional group transformations to install hydroxymethyl groups.
A typical procedure involves reacting 5-bromo-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid in the presence of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) catalyst and potassium carbonate base in a dioxane/water mixture at 80 °C under nitrogen atmosphere.
Post-coupling, the reaction mixture is acidified and extracted, followed by ion-exchange resin treatment and ammonia/methanol washing to isolate the functionalized pyrrolo[2,3-b]pyridine derivative.
Subsequent tosylation and hydrolysis steps allow conversion of intermediates to benzoic acid derivatives or hydroxymethyl-substituted products.
Cyclocondensation Routes
Alternative synthetic methods employ cyclocondensation reactions between amino-substituted pyrrole derivatives and active methylene compounds to build the fused pyrrolo[2,3-b]pyridine ring system. This approach is effective for generating the bicyclic core with substituents at desired positions.
Functional Group Transformations to Install Hydroxymethyl Group
The hydroxymethyl (-CH2OH) group at the 6-position can be introduced by selective reduction or nucleophilic substitution on halogenated intermediates:
Reduction of aldehyde or ester precursors at the 6-position using mild reducing agents yields the corresponding alcohol.
Alternatively, halogenated pyrrolo[2,3-b]pyridine derivatives undergo nucleophilic substitution with formaldehyde equivalents or hydroxymethylating agents under basic conditions.
Protection and Deprotection Strategies
During synthesis, protecting groups such as trimethylsilylethoxymethyl (SEM) are used to mask hydroxyl or pyrrole nitrogen functionalities to prevent side reactions during palladium-catalyzed amination or cross-coupling steps. Deprotection is often achieved by acidic treatment (e.g., trifluoroacetic acid) followed by basic work-up to release the free hydroxymethyl group.
Representative Experimental Data
Analytical and Purification Techniques
Reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Purification is typically achieved by extraction, ion-exchange resin treatment, and recrystallization from ethyl acetate/petroleum ether mixtures to yield high-purity compounds (up to 98% purity reported).
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is used to confirm substitution patterns and the presence of hydroxymethyl groups.
Summary of Key Research Findings
Palladium-catalyzed Suzuki-Miyaura cross-coupling is a robust method to introduce aryl substituents on the pyrrolo[2,3-b]pyridine scaffold, which is a critical step for further functionalization.
Protection of sensitive groups (e.g., pyrrole nitrogen, hydroxyl) with SEM or similar groups is necessary to achieve selective transformations without side reactions.
Hydroxymethyl substitution at the 6-position can be efficiently introduced via nucleophilic substitution or reduction of aldehyde/ester intermediates, often requiring careful control of reaction conditions to avoid side products.
Cyclocondensation methods provide an alternative synthetic route to the bicyclic core, especially when starting from amino-pyrrole derivatives.
This comprehensive analysis integrates diverse synthetic methodologies and experimental data to provide a professional and authoritative overview of the preparation methods for this compound. The choice of method depends on available starting materials, desired substituents, and scale of synthesis, with palladium-catalyzed cross-coupling and protection/deprotection strategies playing pivotal roles.
Chemical Reactions Analysis
{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Scientific Research Applications
Medicinal Chemistry
1.1 Biological Activity
Research indicates that {2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol exhibits potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Studies have shown that derivatives of this compound can inhibit FGFR signaling pathways effectively, making them candidates for cancer therapy. For instance, a derivative demonstrated IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3 respectively, along with significant effects on breast cancer cell proliferation and apoptosis induction .
1.2 Mechanism of Action
The mechanism involves binding to FGFRs, blocking downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt. This inhibition can disrupt tumor growth and metastasis, highlighting its therapeutic potential in oncology .
Chemical Synthesis
2.1 Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from precursors like 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. Key steps include:
- Aldol Condensation : Reaction with aldehydes under basic conditions to yield the desired alcohol.
- Oxidation and Reduction : The compound can undergo oxidation to form carboxylic acids or reduction to produce other alcohol derivatives .
Material Science Applications
3.1 Development of New Materials
The unique chemical structure of this compound allows it to act as a building block for synthesizing more complex molecules. Its properties make it suitable for developing new materials with specific functionalities in electronics and catalysis.
Case Studies
Mechanism of Action
The mechanism of action of {2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol involves its interaction with molecular targets such as FGFRs. By binding to these receptors, it inhibits their activity, thereby blocking downstream signaling pathways like RAS–MEK–ERK, PLCγ, and PI3K–Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers of Pyrrolo[2,3-b]pyridine Methanol Derivatives
Several positional isomers of the target compound have been synthesized, differing in the location of the hydroxymethyl group:
- (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol (CAS 849067-97-6): The hydroxymethyl group is at the 5-position. This isomer may exhibit altered solubility and binding interactions compared to the 6-substituted derivative due to differences in electronic distribution .
Key Insight : Positional isomerism significantly impacts physicochemical properties and biological activity. For instance, the 6-substituted derivative may offer optimal spatial arrangement for enzyme inhibition compared to 2- or 5-substituted analogs.
Heterocyclic Variants: Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-c]pyridinone
- (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol (CAS 1638767-80-2): This compound replaces the pyridine ring with a pyrimidine system, increasing nitrogen content (C₈H₉N₃O).
- 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS 1427503-36-3): A lactam derivative with a ketone group instead of hydroxymethyl. The ketone introduces strong dipole interactions, altering solubility and reactivity compared to the alcohol .
Key Insight : Heterocycle modifications influence electronic properties and binding selectivity. Pyrimidine analogs may exhibit higher affinity for kinases, while lactams could serve as rigid scaffolds in drug design.
Substituent Variations: Nitriles, Ethynyl, and Amino Groups
- 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile (CAS 4414-86-2): The nitrile group introduces electronegativity, enhancing metabolic stability but reducing hydrogen-bond donor capacity compared to hydroxymethyl .
- Lead 1 (): Features an ethanolamine group at the 6-position, improving water solubility via additional hydrogen-bond donors and acceptors .
Key Insight: Substituents dictate pharmacokinetic profiles. Hydrophilic groups (e.g., ethanolamine) enhance solubility, while nitriles or ethynyl groups improve membrane permeability.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
